methyl 4-[(E)-(2-{[(2,3-dimethylphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate
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Overview
Description
Methyl 4-[(E)-({[(2,3-dimethylphenyl)carbamoyl]formamido}imino)methyl]benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by its intricate structure, which includes a benzoate ester linked to a substituted phenyl group through a carbamoyl and formamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-({[(2,3-dimethylphenyl)carbamoyl]formamido}imino)methyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-formylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 4-formylbenzoate.
Introduction of the Carbamoyl Group: The next step involves the reaction of methyl 4-formylbenzoate with 2,3-dimethylaniline in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the corresponding carbamoyl derivative.
Formation of the Formamido Linkage: The final step involves the reaction of the carbamoyl derivative with formamide under mild heating conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-({[(2,3-dimethylphenyl)carbamoyl]formamido}imino)methyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Methyl 4-[(E)-({[(2,3-dimethylphenyl)carbamoyl]formamido}imino)methyl]benzoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-({[(2,3-dimethylphenyl)carbamoyl]formamido}imino)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Binding to Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Interaction with Receptors: The compound may bind to cellular receptors, triggering signaling cascades that result in physiological responses.
Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Methyl 4-[(E)-({[(2,3-dimethylphenyl)carbamoyl]formamido}imino)methyl]benzoate can be compared with other similar compounds, such as:
Methyl 4-formylbenzoate: A simpler ester derivative with a formyl group.
2,3-Dimethylaniline: An aromatic amine with similar structural features.
N-Formyl-2,3-dimethylaniline: A formamido derivative with a similar functional group.
The uniqueness of methyl 4-[(E)-({[(2,3-dimethylphenyl)carbamoyl]formamido}imino)methyl]benzoate lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H19N3O4 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(2,3-dimethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C19H19N3O4/c1-12-5-4-6-16(13(12)2)21-17(23)18(24)22-20-11-14-7-9-15(10-8-14)19(25)26-3/h4-11H,1-3H3,(H,21,23)(H,22,24)/b20-11+ |
InChI Key |
ZSVHDYCYPKYARZ-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC)C |
Origin of Product |
United States |
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